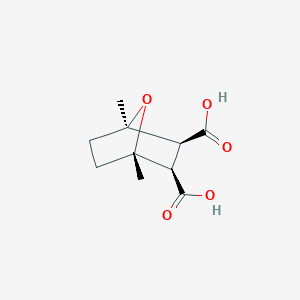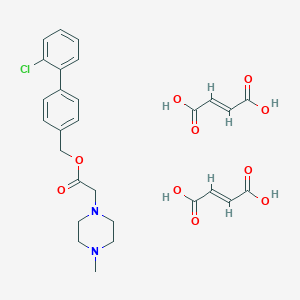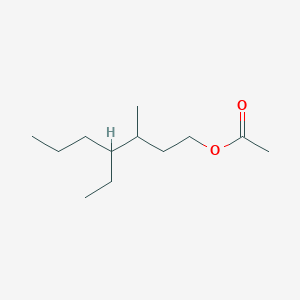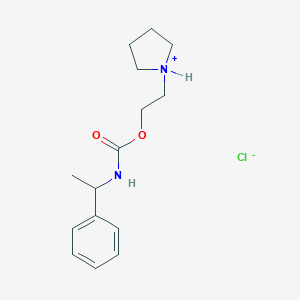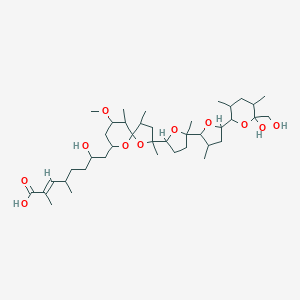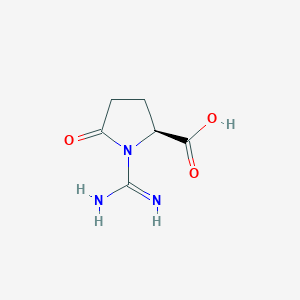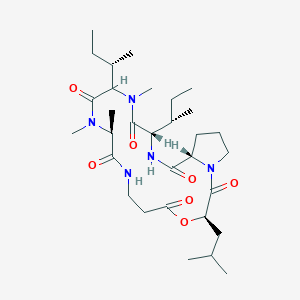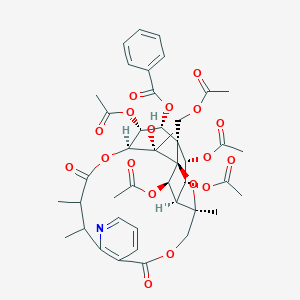
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly known as TFMAM. This chemical compound has been found to have a wide range of applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The exact mechanism of action of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is not yet fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can modulate the levels of various biochemical markers in the body. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- in lab experiments is its high purity and stability. This makes it an ideal candidate for various biochemical assays and experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-. One potential direction is the development of novel anti-inflammatory and analgesic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as material science and nanotechnology. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-ol with thionyl chloride in the presence of pyridine. This method yields a high purity product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and multiple sclerosis. Additionally, it has been shown to possess anti-cancer properties, making it a potential candidate for the development of cancer therapeutics.
Eigenschaften
CAS-Nummer |
100908-67-6 |
|---|---|
Produktname |
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C11H10F3NO |
Molekulargewicht |
229.2 g/mol |
IUPAC-Name |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H2,15,16)/b7-5+ |
InChI-Schlüssel |
GTRACVMHUGGMSH-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C(=O)N |
SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
Synonyme |
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
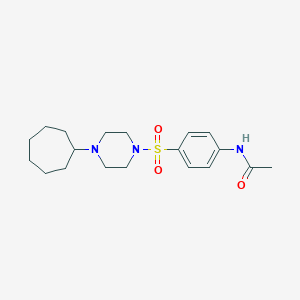
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
